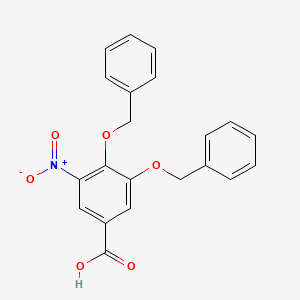

3,4-Bis(benzyloxy)-5-nitrobenzoic acid

Übersicht

Beschreibung

3,4-Bis(benzyloxy)benzoic acid is a chemical compound with the molecular formula C21H18O4 . It has a molecular weight of 334.37 . This compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 3,4-Bis(benzyloxy)-5-nitrobenzoic acid consists of a benzoic acid core with benzyloxy groups attached at the 3 and 4 positions . The InChI code for this compound is 1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 334.37 and a molecular formula of C21H18O4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Supramolecular Chemistry

In the realm of supramolecular chemistry, research has demonstrated the synthesis of various co-crystals and supramolecular assemblies using compounds related to 3,4-Bis(benzyloxy)-5-nitrobenzoic acid. These studies often focus on characterizing the crystal structures and understanding the intermolecular interactions, such as hydrogen bonding and π-π interactions, within these assemblies. For instance, Wu et al. (2020) synthesized co-crystals using aromatic carboxylic acids, including derivatives of 5-nitrobenzoic acid, and characterized them using X-ray diffraction and IR spectra, showcasing the formation of 3D supramolecular networks through hydrogen bonds and π-π interactions (Wu, Yu, Li, & Cui, 2020). Similarly, Jin and Wang (2014) prepared crystalline organic acid-base adducts from compounds like m-nitrobenzoic acid and bis(benzimidazole), revealing extensive intermolecular classical hydrogen bonds in their structures (Jin & Wang, 2014).

Liquid Crystal and Polymer Research

Research in liquid crystal and polymer science has also incorporated derivatives of this compound. Kishikawa, Hirai, and Kohmoto (2008) studied the fixation of multilayered structures of liquid-crystalline complexes involving a polymerizable benzoic acid derivative. This research focused on understanding the photopolymerization of these complexes in the liquid crystal phase, maintaining their multilayered structures, which has implications for material science and engineering (Kishikawa, Hirai, & Kohmoto, 2008).

Enzyme Assay Development

In the field of biochemistry, derivatives of this compound have been used in developing assays for enzyme activity. Maeda et al. (2005) discussed the use of 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives in thiol-quantification enzyme assays. This research is significant in improving the sensitivity and practicality of assays for enzymes, which has a broad range of applications in drug discovery and biological research (Maeda, Matsuno, Ushida, Katayama, Saeki, & Itoh, 2005).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been utilized to explore new drug candidates and their mechanisms. Chanda, Maiti, Yellol, Kuo, and Sun (2011) developed a polymer-supported synthesis method for benzimidazole linked benzoxazoles and evaluated their inhibition activity against the VEGFR-3 kinase, a target in cancer therapeutics. This work highlights the potential of these compounds in the development of novel treatments for cancer (Chanda, Maiti, Yellol, Kuo, & Sun, 2011).

Sensor Development and Environmental Applications

Lastly, derivatives of this compound have been studied for their potential in sensor technology and environmental applications. Lindner, Tóth, Jeney, Horváth, Pungor,Bitter, Ágai, and Töke (1990) developed a novel potassium sensor for biological applications using bis-benzo-crown ether derivatives, showcasing the use of such compounds in precise and sensitive measurement tools, which are critical in various scientific and medical fields (Lindner, Tóth, Jeney, Horváth, Pungor, Bitter, Ágai, & Töke, 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-nitro-4,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)19(12-17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMQLXQTSMBAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673076 | |

| Record name | 3,4-Bis(benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923288-55-5 | |

| Record name | 3,4-Bis(benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

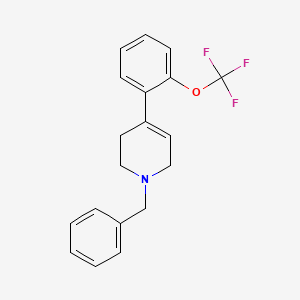

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305497.png)

![5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305507.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B3305528.png)

![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B3305590.png)